molecular formula C14H16N4O3S B2498433 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448053-75-5

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2498433
CAS No.: 1448053-75-5
M. Wt: 320.37
InChI Key: LWRXXIQPQYYXCX-UHFFFAOYSA-N
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Description

This chemical entity, 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide, is a high-purity synthetic compound designed for research applications. It features a hybrid molecular structure combining a 1,2,3,4-tetrahydroquinolin-2-one scaffold with a 1-methyl-1H-pyrazole-4-sulfonamide group . This specific architecture suggests potential for interaction with various biological targets. Compounds bearing the sulfonamide moiety are extensively investigated for their ability to act as potent inhibitors of metalloenzymes, such as the carbonic anhydrase (CA) family of isoforms . Inhibitors of these enzymes are relevant in research areas including glaucoma, epilepsy, and cancer . Furthermore, the structural components of this molecule are found in compounds studied for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are key targets in neurodegenerative disease research. The integration of the pyrazole sulfonamide pharmacophore also aligns with research into novel NADPH oxidase 2 (NOX2) inhibitors , which are implicated in oxidative stress and neuroinflammation studies. Researchers can utilize this compound as a key intermediate or lead molecule in medicinal chemistry programs, particularly for developing multitarget ligands for neurological and metabolic disorders. Its well-characterized structure provides a foundation for structure-activity relationship (SAR) studies and further chemical optimization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRXXIQPQYYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to modify the pyrazole ring.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it may possess selective cytotoxicity against human liver cancer cells (HepG2), outperforming traditional chemotherapeutic agents like methotrexate .
    • A molecular docking study revealed potential interactions with targets involved in cancer progression, suggesting a mechanism of action through the modulation of protein kinases .
  • Anti-inflammatory Effects :
    • Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory properties. The compound's structure allows for interaction with inflammatory pathways, which may be beneficial in treating conditions like osteoarthritis and rheumatoid arthritis .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against certain bacterial strains. This aspect requires further investigation to elucidate its full spectrum of activity .

Case Study 1: Anticancer Evaluation

A study conducted on various sulfonamide derivatives highlighted the anticancer potential of 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide. The compound exhibited a selectivity index significantly higher than methotrexate in HepG2 cell lines, indicating its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties revealed that the compound could inhibit specific pathways associated with inflammation. This was demonstrated through in vitro assays where the compound reduced pro-inflammatory cytokine production in activated macrophages .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its pyrazole-sulfonamide substituent. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Molecular Formula Key Features
1-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide (Target) Tetrahydroquinolin-2-one 1-Methylpyrazole-4-sulfonamide C₁₄H₁₅N₄O₃S Pyrazole sulfonamide enhances polarity; methyl groups improve lipophilicity
2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Tetrahydroquinolin-2-one 2,4-Dimethoxybenzenesulfonamide C₁₈H₂₀N₂O₅S Methoxy groups increase electron density; larger aromatic system
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Tetrahydroquinolin-2-one 4-Methylphenyl methanesulfonamide C₁₈H₂₀N₂O₃S Bulky aryl group enhances steric hindrance; higher molecular weight
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide Tetrahydroquinolin-2-one fused with tetrahydroisoquinoline Propionamide C₂₂H₂₅N₃O₂ Extended fused ring system; chiral center influences receptor binding

Physicochemical and Pharmacokinetic Insights

  • However, the methyl groups may offset this by increasing logP.
  • Steric Effects : The 4-methylphenyl group in creates steric bulk, likely reducing membrane permeability compared to the target’s compact pyrazole ring.
  • The target’s pyrazole group may modulate selectivity for kinase targets due to its nitrogen-rich heterocycle .

Biological Activity

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by various studies and data.

Chemical Formula : C16H18N4O3S
Molecular Weight : 350.41 g/mol
IUPAC Name : 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Suzuki–Miyaura Coupling Reaction : Used for forming carbon-carbon bonds.
  • Palladium-Catalyzed Reactions : Effective under mild conditions for synthesizing complex organic molecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrahydroquinoline nucleus exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative similar to the compound showed effectiveness against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Research has highlighted the potential anticancer effects of compounds with similar structures:

  • Mechanism of Action : These compounds may inhibit specific protein interactions involved in cancer cell proliferation. For example, they can disrupt the binding of histone proteins, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties:

  • Case Study 2 : Compounds with a pyrazole structure have been shown to reduce inflammation markers in vitro and in vivo models .

The biological activity of 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It may interact with receptors that mediate cellular responses to stimuli.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

Q & A

Advanced Research Question

  • DFT calculations : Use Gaussian or ORCA to model the sulfonamide’s electron density and nucleophilic attack sites. For instance, the 2-oxo group in tetrahydroquinoline is a potential electrophilic center .
  • Molecular docking : Autodock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., cyclooxygenase-2), guided by crystallographic data from SHELX-refined structures .
  • ADMET prediction : Tools like SwissADME assess logP and permeability, critical for optimizing the compound’s pharmacokinetic profile .

How do substituents on the pyrazole ring influence the compound’s stability and solubility?

Advanced Research Question

  • Steric effects : Bulkier groups (e.g., tert-butyl) reduce solubility but enhance stability against oxidative metabolism, as observed in pyrazole-based anticancer agents .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) increase sulfonamide acidity, improving water solubility but potentially reducing membrane permeability .
  • Positional analysis : The 1-methyl group on pyrazole shields the sulfonamide from enzymatic cleavage, while 4-sulfonamide orientation affects hydrogen bonding with targets .

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